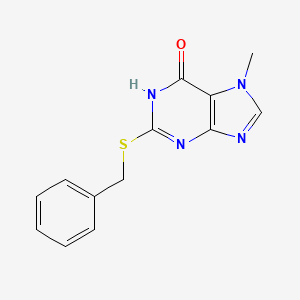![molecular formula C20H21F2N3O3S B6068155 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6068155.png)
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Difluoromethylation can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
- Catalysts like copper or palladium complexes are often employed to facilitate the reaction.
Attachment of the 3,4-Dimethoxyphenyl Group:
- This step involves the coupling of the pyrido[2,3-d]pyrimidin-4(1H)-one core with a 3,4-dimethoxyphenyl derivative.
- Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Incorporation of the Sec-Butyl and Sulfanyl Groups:
- The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides.
- The sulfanyl group is typically added through thiolation reactions using thiolating agents like thiourea or thiol derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic synthesis. The key steps include:
-
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core:
- This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Common reagents include ammonium acetate, formamide, and various catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidinone core or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The presence of the difluoromethyl and 3,4-dimethoxyphenyl groups in 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE makes it unique in terms of its potential interactions and effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- 1-(Ethyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- 1-(Propyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Eigenschaften
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S/c1-5-10(2)25-18-16(19(26)24-20(25)29)12(17(21)22)9-13(23-18)11-6-7-14(27-3)15(8-11)28-4/h6-10,17H,5H2,1-4H3,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLUAFIMJXKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6068076.png)
![1-[(2-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide](/img/structure/B6068079.png)
![N-(3-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6068085.png)

![5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6068098.png)
![1-acetyl-N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]piperidine-4-carboxamide](/img/structure/B6068116.png)
![1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea](/img/structure/B6068117.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6068123.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6068128.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6068145.png)



![1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione](/img/structure/B6068167.png)
